molecular formula C21H29NO7 B019762 Dextrorphan tartrate CAS No. 143-98-6

Dextrorphan tartrate

Cat. No.: B019762
CAS No.: 143-98-6
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-XCPWPWHNSA-N
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Description

    NIH 4591: is a compound with the systematic name . It falls within the morphinan class.

  • It is an active metabolite of dextromethorphan , a common cough suppressant.
  • Dextrorphan: has analgesic properties and can induce memory impairments in rats.

  • Scientific Research Applications

      Chemistry: Dextrorphan serves as a model compound for studying morphinans and their metabolism.

      Biology: It’s used in pharmacological studies to explore its effects on receptors and neuronal pathways.

      Medicine: Its analgesic properties make it relevant for pain management research.

      Industry: Limited industrial applications, but it contributes to our understanding of opioid-related compounds.

  • Mechanism of Action

    Target of Action

    Dextrorphan tartrate primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function . This compound also interacts with other receptors such as sigma-1 receptors and opioid receptors .

    Mode of Action

    This compound acts as a noncompetitive NMDA receptor antagonist . This means it binds to a site on the NMDA receptor that is distinct from the glutamate binding site, inhibiting the receptor’s function . It also acts as a sigma-1 receptor agonist , meaning it binds to these receptors and activates them . At high doses, this compound has more affinity for the opioid receptors than dextromethorphan .

    Biochemical Pathways

    This compound’s action on NMDA receptors influences several biochemical pathways. By blocking NMDA receptors, it inhibits the influx of calcium ions, which can affect downstream signaling pathways involved in processes like synaptic plasticity and memory function . Its action on sigma-1 receptors can also influence various cellular signaling pathways .

    Pharmacokinetics

    This compound is produced by O-demethylation of dextromethorphan by the enzyme CYP2D6 . It has a notably longer elimination half-life than its parent compound, dextromethorphan, and therefore has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations . It is further metabolized to 3-HM by CYP3A4 or glucuronidated .

    Result of Action

    The molecular and cellular effects of this compound’s action include the inhibition of excitatory neurotransmission via NMDA receptors, which can lead to effects such as analgesia and cough suppression . At high doses, it can produce dissociative hallucinogenic effects . Its action on sigma-1 receptors can have various effects depending on the specific cellular context .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors affecting the metabolic activity of enzymes like CYP2D6 and CYP3A4 can influence the metabolism of this compound and thus its pharmacokinetics . Additionally, the presence of other drugs that interact with the same receptors can influence the effects of this compound .

    Safety and Hazards

    Dextrorphan tartrate is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

    Relevant Papers There are several papers related to this compound, but without access to the full text of these papers, it’s difficult to provide a detailed analysis .

    Biochemical Analysis

    Biochemical Properties

    Dextrorphan tartrate is categorized as a morphinan . It interacts with various enzymes and proteins, including the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . This interaction contributes to the psychoactive effects of this compound .

    Cellular Effects

    This compound has been found to have neuroprotective properties in experimental models of focal brain ischemia . It influences cell function by attenuating glutamate neurotoxicity in cell cultures . It also reduces infarct size in animal stroke models .

    Molecular Mechanism

    This compound exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting the action of the neurotransmitter glutamate, which can lead to neuroprotective effects .

    Temporal Effects in Laboratory Settings

    This compound has a notably longer elimination half-life than its parent compound, dextromethorphan . This means it has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound can vary with different dosages . For example, it has been shown to induce memory impairments in rats and has anticonvulsant activity and induces hyperlocomotion in mice .

    Metabolic Pathways

    This compound is involved in the metabolic pathway of dextromethorphan, where it is produced by O-demethylation of dextromethorphan by CYP2D6 . It is further converted to 3-HM by CYP3A4 or glucuronidated .

    Preparation Methods

      Synthetic Routes: Dextrorphan can be synthesized from dextromethorphan via enzymatic or chemical processes.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: While not widely produced industrially, it can be obtained through chemical synthesis.

  • Chemical Reactions Analysis

      Reactions: Dextrorphan can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts are used.

      Major Products: These reactions yield products such as hydroxylated derivatives and conjugates.

  • Comparison with Similar Compounds

      Uniqueness: Dextrorphan’s unique features include its role as an active metabolite and its distinct pharmacological profile.

      Similar Compounds: Other morphinans like dextromethorphan and levorphanol are related.

    Properties

    IUPAC Name

    (2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RWTWIZDKEIWLKQ-XCPWPWHNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H29NO7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8048997
    Record name Dextrorphan tartrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8048997
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    407.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    143-98-6
    Record name Dextrorphan tartrate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=143-98-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Dextrophan tartrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Dextrorphan tartrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8048997
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (+)-3-Hydroxy-N-methylmorphinan tartrate salt
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DEXTRORPHAN TARTRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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